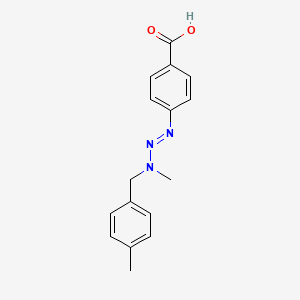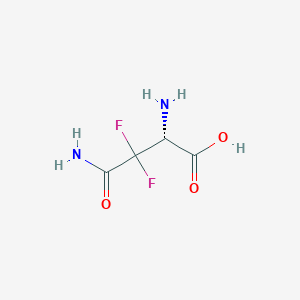![molecular formula C16H16O3S2 B14483068 S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate CAS No. 64648-12-0](/img/structure/B14483068.png)
S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate typically involves the reaction of phenylmethanesulfonyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
PhCH2SO2Cl+EtSH→PhCH2SO2SEt+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate has several applications in scientific research:
Biology: Investigated for its potential as a protease inhibitor due to the presence of the sulfonyl group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate involves the sulfonylation of active-site residues in target proteins or enzymes. This process typically involves the formation of a covalent bond between the sulfonyl group and a nucleophilic residue (e.g., serine or cysteine) in the active site, leading to the inhibition of the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl fluoride: A well-known serine protease inhibitor.
Benzylsulfonyl fluoride: Another compound with similar inhibitory properties.
Uniqueness
S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate is unique due to the presence of both the phenyl and ethanethioate groups, which may confer distinct chemical properties and biological activities compared to other sulfonyl-containing compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a variety of reactions and interact with biological targets, making it a valuable tool in research and development.
Properties
CAS No. |
64648-12-0 |
|---|---|
Molecular Formula |
C16H16O3S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
S-[benzylsulfonyl(phenyl)methyl] ethanethioate |
InChI |
InChI=1S/C16H16O3S2/c1-13(17)20-16(15-10-6-3-7-11-15)21(18,19)12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3 |
InChI Key |
DDWNFRNDLKJMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


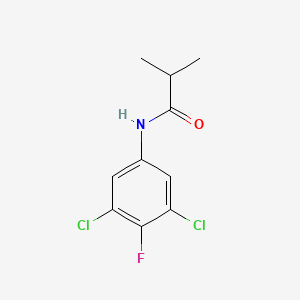
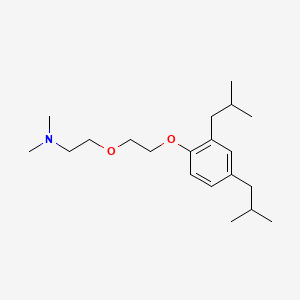
![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)
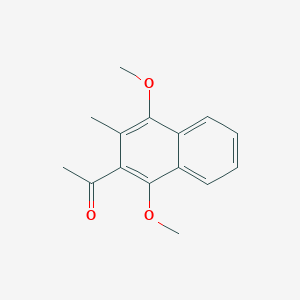

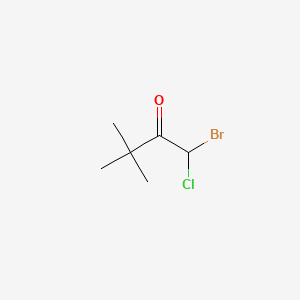
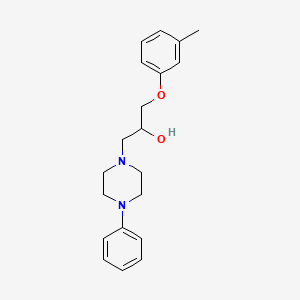

![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
